2-Propylaniline

Description

Historical Context of Arylamine Research

The study of arylamines, a class of organic compounds that includes 2-propylaniline, has a rich history deeply intertwined with the progress of modern chemistry. The journey began in the 19th century with the isolation of aniline (B41778) from coal tar in 1834. nih.gov A pivotal moment in the history of arylamines was the synthesis of aniline from the reduction of nitrobenzene (B124822) in 1842, a process that enabled its large-scale production by 1847. nih.gov

This accessibility to aniline and its derivatives catalyzed the synthetic dye industry, transforming textile manufacturing and leading to the establishment of major chemical companies. guidechem.com Beyond dyes, arylamine research has had a profound impact on medicine and materials science. These compounds serve as crucial starting materials and intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. guidechem.com The versatility of the amino group attached to an aromatic ring allows for a multitude of chemical transformations, making arylamines a cornerstone of organic synthesis. guidechem.com

Significance of Propyl Substituents in Aniline Chemistry

The introduction of an alkyl substituent, such as a propyl group, onto the aniline ring significantly influences the molecule's chemical and physical properties. The position of this substituent is critical, and in the case of this compound, the propyl group is located at the ortho position relative to the amino group. This ortho-substitution gives rise to what is known as the "ortho effect." wikipedia.orgvedantu.com

The ortho effect is a combination of steric and electronic influences. The bulky propyl group at the ortho position creates steric hindrance around the amino group. wikipedia.orgvedantu.com This steric crowding can affect the planarity of the molecule and the accessibility of the nitrogen's lone pair of electrons for protonation, thereby influencing the basicity of the aniline derivative. wikipedia.orgvedantu.com Generally, ortho-substituted anilines are weaker bases than aniline itself, a phenomenon attributed to this steric inhibition of protonation and the destabilization of the resulting anilinium ion. vedantu.combyjus.com

The electronic effect of the propyl group, being an alkyl group, is electron-donating through an inductive effect. This would typically increase the electron density on the benzene (B151609) ring and the nitrogen atom. However, in the case of ortho-substitution, the steric effects often dominate, leading to unique reactivity and properties compared to its meta- and para-isomers. vedantu.combyjus.com This interplay of steric and electronic effects makes this compound a subject of interest for fine-tuning the properties of molecules in various applications.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound, and ortho-alkylanilines in general, can be achieved through several methods. A common strategy involves the reduction of the corresponding nitro compound, 1-nitro-2-propylbenzene. This reduction can be carried out using various reducing agents, including catalytic hydrogenation or metals like iron or tin in an acidic medium. libretexts.org

Another approach is the direct ortho-alkylation of aniline. Acid-catalyzed alkylation of anilines with alkenes, such as styrenes, has been shown to be a viable method for introducing bulky substituents to the ortho position. nih.gov Additionally, transition-metal-free reactions, for instance, the reaction of N,N-dialkylanilines with vinylaziridines in hexafluoroisopropanol, can yield ortho-allylated anilines, which could be subsequently reduced to the propyl derivative. rsc.org The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by the transformations of its amino group and the aromatic ring. Like other primary aromatic amines, the amino group can undergo a variety of reactions.

N-Alkylation: The nitrogen atom can be alkylated to form secondary and tertiary amines. organic-chemistry.org

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This is a common strategy to protect the amino group or to introduce new functional groups.

Diazotization: Treatment with nitrous acid converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles, allowing for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, due to the steric hindrance from the ortho-propyl group, substitution at the other ortho position (position 6) and the para position (position 4) is favored. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. To control the reactivity and prevent over-substitution, the amino group is often first converted to an amide. chemistrysteps.com

Applications in Chemical Research

This compound serves as a valuable building block in several areas of chemical research, primarily in the synthesis of more complex molecules for materials science and medicinal chemistry.

The electropolymerization of this compound in a highly acidic medium results in the formation of poly(this compound) films. chemsrc.com These polymers are of interest for their electroactive properties. Research has also explored the in situ polymerization and intercalation of this compound into iron (III) oxychloride, suggesting its potential in creating novel composite materials. chemsrc.com The presence of the propyl group can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for processing and film formation.

This compound and its derivatives are important intermediates in the synthesis of biologically active compounds. guidechem.com For instance, it is a precursor in the synthesis of molecules with potential antimicrobial activity. vulcanchem.com Schiff base derivatives of this compound have demonstrated activity against bacteria such as Staphylococcus aureus. vulcanchem.com

Furthermore, 2-substituted aniline derivatives are being investigated as potent dual inhibitors of Mer and c-Met kinases, which are targets for anticancer drugs. vedantu.com The specific structure of the aniline derivative is crucial for its inhibitory activity. In the development of tubulin polymerization inhibitors for cancer therapy, the position of substituents on the anilino moiety has been shown to be critical for antiproliferative activity. nih.gov The steric and electronic properties conferred by the ortho-propyl group in this compound can be exploited to fine-tune the binding affinity and selectivity of drug candidates to their target enzymes.

Direct Synthesis Approaches

Direct synthesis approaches for this compound, while not the most common, can be conceptualized through reactions that install the propyl and amino groups in a concerted or highly streamlined fashion. One potential, though challenging, route involves the Friedel-Crafts alkylation of aniline. However, this method is complicated by the fact that the amino group is a strong activating group and can be alkylated at the nitrogen (N-alkylation) or multiple times on the ring. psu.eduorganic-chemistry.org Furthermore, the amino group can complex with the Lewis acid catalyst, deactivating the ring.

A more viable direct approach involves the catalytic C-H alkylation of anilines. Recent advancements have explored methods for the para-C-H alkylation of anilines using alkenes, catalyzed by species like H₂O·B(C₆F₅)₃. nih.gov While this demonstrates high selectivity for the para position, modifications to catalyst and substrate could potentially favor ortho-alkylation, providing a direct route to compounds like this compound. nih.gov These methods represent an area of ongoing research aimed at improving the efficiency and selectivity of direct C-alkylation of anilines. nih.gov

Synthesis via Reduction Reactions

A primary and highly effective strategy for synthesizing this compound involves the reduction of a suitable precursor. This method is widely employed due to the availability of starting materials and the high efficiency of the reduction step.

Reduction of Nitroaryl Precursors

The most common and industrially significant route to this compound is the reduction of its corresponding nitroaryl precursor, 2-propylnitrobenzene. The nitro group is readily introduced onto the propylbenzene (B89791) ring via electrophilic aromatic substitution (nitration), and its subsequent reduction to an amine is a well-established transformation in organic chemistry. youtube.com

A variety of reducing agents and catalytic systems can be employed for this purpose, each with its own set of advantages regarding yield, selectivity, and reaction conditions. Common methods include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. It is often clean and high-yielding, but care must be taken as it can also reduce other functional groups. youtube.comresearchgate.net

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid). researchgate.net The Béchamp reduction, using iron and hydrochloric acid, is a traditional process, though it can generate significant waste. rsc.org These systems are valued for their chemoselectivity, often leaving other reducible groups intact. researchgate.net

Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303) or formates, in the presence of a catalyst like Pd/C. organic-chemistry.org It avoids the need for high-pressure hydrogen gas.

Modern Catalytic Systems: Research has led to the development of highly efficient and selective catalysts, often based on iron, nickel, or copper. researchgate.netrsc.orgnih.govresearchgate.net For instance, iron-based catalysts are attractive due to their low cost and toxicity and have been used with reducing agents like organosilanes or formic acid. rsc.orgorganic-chemistry.org

Below is a table summarizing various conditions for the reduction of nitroarenes to anilines, a reaction directly applicable to the synthesis of this compound from 2-propylnitrobenzene.

| Precursor Type | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Key Feature |

| Substituted Nitroarenes | Fe/HCl or Zn/FeSO₄ | Varied | Not specified | High | Tolerates various functional groups. researchgate.net |

| Substituted Nitroarenes | NaBH₄ / Ag/TiO₂ catalyst | Not specified | Not specified | >90% | Highly active catalyst, chemoselective. nih.gov |

| Aromatic Nitro Compounds | Organosilanes / FeX₂–R₃P | Toluene | 110 °C | Good to Excellent | Avoids handling hydrogen gas. rsc.org |

| Substituted Nitroarenes | Formic Acid / Iron-based catalyst | Not specified | Mild conditions | Good to Excellent | Base-free transfer hydrogenation. organic-chemistry.org |

| Substituted Nitroarenes | Hydrazine Hydrate / Pd/C | Not specified | Microwave irradiation | Good | Can be selective for the nitro group over halogens. organic-chemistry.org |

Synthesis via Substitution Reactions on Aromatic Rings

Synthesizing this compound via substitution reactions on an already-propylated aromatic ring is another viable strategy. This typically involves replacing a leaving group at the ortho position of propylbenzene with an amino group or its equivalent. A common precursor for such a reaction would be 2-propylhalobenzene (e.g., 2-propylbromobenzene).

One of the most powerful methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. To synthesize this compound, 2-propylbromobenzene could be coupled with an ammonia (B1221849) equivalent or a protected amine (like benzophenone (B1666685) imine), followed by deprotection. This method is known for its broad substrate scope and functional group tolerance.

Synthesis through Alkylation Processes

Alkylation processes can be used to introduce the propyl group, either onto the aromatic ring (C-alkylation) or the nitrogen atom (N-alkylation). The latter is particularly relevant for producing analogues of this compound.

N-alkylation Pathways

N-alkylation of anilines is a fundamental process for creating secondary and tertiary amines, which are valuable intermediates in the production of pharmaceuticals and dyes. psu.edu This pathway does not produce this compound (where the propyl group is on the ring) but rather its isomer, N-propylaniline, or N-alkylated derivatives of this compound itself. nih.gov

The primary challenge in N-alkylation is controlling the degree of substitution to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu Various methods have been developed to achieve selective mono-N-alkylation:

Alkylation with Alcohols: The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a green and atom-economical method. rsc.org A transition-metal catalyst (e.g., based on ruthenium, iridium, or nickel) temporarily oxidizes an alcohol (like propanol) to an aldehyde. rsc.orgacs.org This aldehyde then undergoes a condensation reaction with the aniline, and the resulting imine is reduced by the catalyst using the hydrogen "borrowed" from the alcohol. rsc.org

Alkylation with Alkyl Halides: This is a traditional method where an aniline is treated with an alkyl halide (e.g., propyl iodide or bromide). psu.edu The reaction can be performed in various solvents, with ionic liquids being explored as environmentally benign media that can enhance selectivity. psu.edu

Reductive Amination: An aniline can be reacted with an aldehyde (e.g., propanal) to form an imine or enamine, which is then reduced in situ to the N-alkylaniline.

The table below outlines different catalytic systems for the N-alkylation of anilines, a process used to create analogues of this compound.

| Aniline Substrate | Alkylating Agent | Catalyst/Reagent | Conditions | Product Type |

| Substituted Anilines | Benzyl Alcohol | Nickel-based catalyst | 130 °C, Toluene | Mono-N-alkylated anilines. acs.org |

| Aniline | Benzyl Alcohol | Fe₂Ni₂@CN | Not specified | N-alkylated aniline (99% yield). researchgate.net |

| Aniline Derivatives | Primary Alcohols (Sugars) | [RuCl₂(p-cymene)]₂ / Ligand | 140 °C, p-xylene | N-alkylated anilines (aminosugars). rsc.org |

| Aniline Derivatives | Alkyl/Benzyl Halides | None (Ionic Liquid Solvent) | Room Temperature | Mono-N-alkylated anilines. psu.edu |

| Anilines | Alcohols | Copper Compounds / Halomethanes | Not specified | N-alkyl and N,N-dialkyl anilines. semanticscholar.org |

Advanced Catalytic Synthesis

Modern synthetic chemistry has focused on developing advanced catalytic systems that offer higher efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, these methods often focus on novel ways to form the key C-N or C-C bonds.

One area of intense research is the direct C-H amination , where a C-H bond on the aromatic ring of propylbenzene is directly converted into a C-N bond. This is a highly atom-economical approach as it avoids the need for pre-functionalized substrates like aryl halides. While challenging, catalysts based on metals like rhodium, palladium, and iron are being developed to control the regioselectivity of this transformation, aiming to favor the ortho position to yield this compound.

Another advanced approach involves the synthesis and use of sophisticated catalyst ligands that can precisely control the outcome of a reaction. For example, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can determine whether C-N bond formation (amination) or C-C bond formation occurs. mdpi.comvt.edu For N-alkylation reactions, pincer-type ruthenium complexes have shown very high activity and selectivity for the mono-methylation of anilines using methanol (B129727), a principle that can be extended to other alcohols. organic-chemistry.org These advanced catalytic methods represent the forefront of synthetic chemistry, promising more direct and environmentally friendly routes to complex molecules like this compound.

Here is a detailed article on the synthetic methodologies for this compound and its analogues, focusing on palladium-catalyzed reactions.

Structure

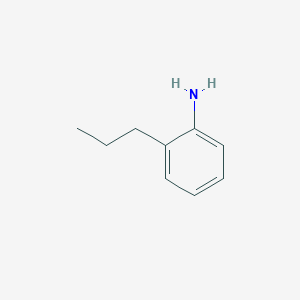

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKURVXXDGMYSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117021-79-1 | |

| Record name | Benzenamine, 2-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40171248 | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown liquid; [MSDSonline] | |

| Record name | 2-Propylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-39-2 | |

| Record name | 2-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propylaniline and Its Analogues

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstone methods for the synthesis of aryl amines, including sterically hindered compounds like this compound. nih.govacs.orgnih.govyoutube.com These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govyoutube.com The mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. youtube.com

The success of these reactions is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity and scope of the amination, especially for challenging substrates such as ortho-substituted aryl halides. mit.edu

Detailed research has demonstrated the efficacy of various palladium catalyst systems in the synthesis of ortho-substituted anilines. The choice of palladium precursor, ligand, base, and solvent all significantly influence the reaction outcome.

Research Findings:

The Buchwald-Hartwig amination provides a direct route to N-aryl compounds by coupling an amine with an aryl halide. nih.govacs.org This reaction has been extensively developed to accommodate a wide range of substrates, including those with significant steric hindrance around the reaction center. For the synthesis of 2-alkylanilines, an aryl bromide or chloride bearing an alkyl group at the ortho position can be coupled with an amine or an ammonia (B1221849) equivalent. mit.edu

The use of specialized phosphine ligands is critical for the successful coupling of sterically demanding substrates. Ligands such as those from the Buchwald and Hartwig groups have been specifically designed to promote the efficient synthesis of a wide variety of aryl amines under mild conditions. youtube.com

The following tables summarize the findings from studies on the palladium-catalyzed synthesis of aniline (B41778) derivatives, which are analogous to the synthesis of this compound.

Table 1: Palladium-Catalyzed Amination of Aryl Bromides

This table presents data on the palladium-catalyzed coupling of various aryl bromides with an amine, showcasing the general applicability of the method. The reaction conditions highlight the use of a palladium precursor, a specialized ligand, and a base.

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-2-methylbenzene | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu | Toluene | 80 | 95 |

| 2 | 1-Bromo-2-ethylbenzene | Benzylamine | Pd₂(dba)₃ (0.5) | XPhos (1.5) | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | 1-Bromo-2-isopropylbenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 88 |

Table 2: Synthesis of Ortho-Substituted Anilines using Different Ligands

This table illustrates the impact of ligand choice on the yield of the palladium-catalyzed amination of a sterically hindered aryl bromide.

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-2-propylbenzene | Ammonia | Pd₂(dba)₃ (1) | t-Bu-XPhos (2.5) | NaOt-Bu | Toluene | 100 | 85 |

| 2 | 1-Bromo-2-propylbenzene | Ammonia | Pd₂(dba)₃ (1) | SPhos (2.5) | NaOt-Bu | Toluene | 100 | 78 |

| 3 | 1-Bromo-2-propylbenzene | Ammonia | Pd₂(dba)₃ (1) | JohnPhos (2.5) | NaOt-Bu | Toluene | 100 | 72 |

Reactivity and Reaction Mechanisms of 2 Propylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a primary class of reactions for aromatic compounds like 2-propylaniline, where an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The activating -NH₂ group is the dominant directing influence, strongly favoring substitution at the positions ortho and para to it (C4 and C6). The C2 position is already occupied by the propyl group. Therefore, electrophilic attack is anticipated to occur predominantly at the C4 (para) and C6 (ortho) positions.

The nitration of anilines involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com For this compound, the strong activating effect of the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para and available ortho positions.

However, the reaction is complicated by the strongly acidic conditions. The amino group can be protonated to form the 2-propylanilinium ion. byjus.com This anilinium group is a deactivating, meta-directing group due to its positive charge. Consequently, the nitration of aniline (B41778) derivatives in strong acid often yields a mixture of isomers, including a significant amount of the meta-product. byjus.com In the case of this compound, this would lead to a mixture of products, primarily 4-nitro-2-propylaniline and 6-nitro-2-propylaniline, with the potential formation of 3-nitro-2-propylaniline and 5-nitro-2-propylaniline if the anilinium ion intermediate is formed. Studies on the closely related toluidines (methylanilines) show that regioselectivity is heavily influenced by the interplay between the activating effects of the amino and alkyl groups and steric hindrance. ulisboa.pt

Expected Products of this compound Nitration

| Product Name | Position of Nitro Group | Directing Influence |

|---|---|---|

| 4-Nitro-2-propylaniline | Para | Favored by both -NH₂ and -C₃H₇ groups |

| 6-Nitro-2-propylaniline | Ortho | Favored by -NH₂ group, possible steric hindrance |

Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group onto the ring. wikipedia.org The reaction of aniline with concentrated sulfuric acid typically results in the formation of anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.com

Halogenation is a classic electrophilic aromatic substitution reaction where a halogen (Cl, Br, I) is introduced to the aromatic ring. masterorganicchemistry.commdpi.com The high reactivity of the aniline ring means that halogenation can often proceed without a Lewis acid catalyst. For instance, aniline reacts readily with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline. byjus.com A similar rapid polysubstitution would be expected with this compound, leading to 4,6-dibromo-2-propylaniline.

More controlled, regioselective halogenation can be achieved using specific reagents and conditions. Research has shown that unprotected anilines can be selectively chlorinated or brominated at the para-position in high yields using copper(II) chloride or copper(II) bromide in ionic liquids under mild conditions. beilstein-journals.org This method avoids the need for protecting the amine group and offers high regioselectivity. For 2-methylaniline, this protocol yields the para-chlorinated product with high efficiency. beilstein-journals.org A similar outcome would be anticipated for this compound, yielding primarily 4-chloro-2-propylaniline or 4-bromo-2-propylaniline.

Oxidation Reactions

The amino group makes this compound sensitive to oxidizing agents. Oxidation can occur at the nitrogen atom or on the aromatic ring, often leading to complex mixtures of colored products. mdpi.com

The oxidation of anilines can be a complex process that yields a variety of products, including quinones or quinone-imines. The reaction often proceeds through radical cation intermediates. While specific studies on the oxidation of this compound to quinones are not prevalent, related intramolecular oxidation reactions have been observed. For example, the collisional activation of protonated N-propyl-2-nitroaniline results in the intramolecular oxidation of the propyl chain by an oxygen atom from the nitro group. nih.gov This highlights the potential for complex redox reactions within substituted aniline structures. Generally, the oxidation of aniline itself can lead to the formation of p-benzoquinone through hydrolysis of an intermediate quinone-imine.

Oxidative polymerization is a process used to synthesize conducting polymers from monomers like aniline. researchgate.netresearchgate.net While polyaniline (PANI) is well-studied, the polymerization of its derivatives is also of significant interest. The nature and position of substituents on the aniline ring can dramatically affect the polymerization reaction rate, as well as the yield and molecular weight of the resulting polymer. nih.gov

Research on the oxidative polymerization of C-substituted anilines has shown that the size of an ortho-substituent has a profound impact. For a series of ortho-alkylanilines, as the size of the alkyl group increases, the polymer yield drops dramatically. nih.gov This is attributed to steric hindrance, which impedes the necessary coupling of monomer units.

Effect of Ortho-Alkyl Substituent on Polymerization Yield

| Monomer | Polymer Yield |

|---|---|

| ortho-Methylaniline | 80% |

| ortho-Ethylaniline | Not specified, but lower than methyl |

| ortho-Propylaniline | 2% |

Data sourced from a study on the oxidative polymerization of diarylaminodichlorobenzoquinones, which references prior work on C-substituted anilines. nih.gov

This low yield indicates that the propyl group at the ortho position significantly hinders the oxidative polymerization of this compound under typical conditions. nih.gov

Amine-Related Reactions

The primary site of reactivity in this compound is the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base and a potent nucleophile, enabling it to participate in a wide array of chemical transformations.

The amino group's reactivity is central to the synthesis of various derivatives. It can undergo protonation in the presence of acids and can act as a nucleophile, attacking electrophilic centers. This fundamental reactivity underpins the acylation and condensation reactions discussed below. The presence of the electron-donating propyl group at the ortho position can subtly modulate the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.

Acylation of this compound involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-substituted amide. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and a leaving group (e.g., a chloride ion or a carboxylate). These reactions typically proceed smoothly and are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride | N-(2-propylphenyl)acetamide | Nucleophilic Acyl Substitution |

| This compound | Benzoyl Chloride | N-(2-propylphenyl)benzamide | Nucleophilic Acyl Substitution |

Condensation reactions are those in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia (B1221849), or hydrogen chloride. youtube.com this compound readily undergoes condensation with aldehydes and ketones to form imines, which are also known as Schiff bases. youtube.com The mechanism begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the aldehyde or ketone. youtube.com This is followed by a proton transfer and the elimination of a water molecule to yield the C=N double bond characteristic of an imine. youtube.comyoutube.com This reaction is often reversible, and product formation can be favored by removing the water as it is formed. youtube.com Such reactions are pivotal for synthesizing N-substituted aniline derivatives and serve as a pathway to more complex heterocyclic systems. nih.gov

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Schiff Base/Imine) | Byproduct |

|---|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-2-propylaniline | Water (H₂O) |

| This compound | Acetone | N-(propan-2-ylidene)-2-propylaniline | Water (H₂O) |

Coordination Chemistry and Metal Complex Formation

The nitrogen lone pair of this compound allows it to act as a ligand, donating its electron density to a metal center to form coordination complexes.

In coordination chemistry, this compound typically functions as a monodentate ligand, binding to transition metal ions through the nitrogen atom of the amino group. wikipedia.org It is classified as an L-type, two-electron donor ligand. wikipedia.org The coordination ability of this compound can be influenced by the steric bulk of the ortho-propyl group, which may hinder its approach to the metal center, similar to how 2-substituted picolines exhibit impeded coordination. wikipedia.org Schiff bases derived from this compound can also act as effective ligands, with coordination occurring through the imine nitrogen. academie-sciences.fr The nature of the metal-ligand bond is primarily electrostatic, and complexation often leads to observable shifts in the infrared spectra of the ligand. nih.gov This ligand behavior is foundational to the use of aniline derivatives in catalysis and materials science.

| Characteristic | Description |

|---|---|

| Donor Atom | Nitrogen |

| Denticity | Monodentate |

| Ligand Type | L-type (Neutral 2-electron donor) |

| Potential Steric Effects | The ortho-propyl group can sterically influence coordination to the metal center. |

The coordination of an aniline derivative to a metal center can activate the ligand, promoting rearrangement reactions that might not occur under thermal conditions alone. Research on the closely related 2-allylaniline (B3051291) demonstrates this principle effectively. When coordinated to Palladium(II), 2-allylaniline readily isomerizes to trans-2-propenylaniline at temperatures below 40 °C, a reaction not promoted by Platinum(II) under the same conditions. tandfonline.com This highlights the specific role of the metal ion in facilitating the rearrangement of the ligand. tandfonline.com

In more complex systems, metal ions can mediate significant structural transformations. For instance, nickel(II) ions have been shown to mediate the rearrangement of a diphenylamine (B1679370) derivative to form an acridine-based Schiff-base complex in a one-pot synthesis. nih.gov The proposed mechanism involves the initial formation of a Schiff base, which is then activated by the nickel(II) ion, enabling an electrophilic cyclization to form the acridine (B1665455) scaffold. nih.gov This demonstrates the power of metal-mediated approaches to construct complex organic frameworks from relatively simple precursors. nih.gov

| Starting Ligand (Analogue) | Metal Promoter | Rearranged Product | Key Finding | Reference |

|---|---|---|---|---|

| 2-Allylaniline | Palladium(II) | trans-2-Propenylaniline | Pd(II) promotes isomerization at low temperatures. | tandfonline.com |

| Diphenylamine-2,2′-dicarboxaldehyde | Nickel(II) | Acridine-based Schiff-base complex | Ni(II) mediates a complex condensation and cyclization rearrangement. | nih.gov |

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization reactions of this compound are cornerstone methods for the construction of fused heterocyclic systems. Key among these are classical named reactions that have been refined over many years, as well as modern catalytic approaches.

Quinolines via Skraup, Doebner-von Miller, and Friedländer Reactions

The synthesis of quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, can be achieved from anilines through several established methods. wikipedia.orgwikipedia.orguop.edu.pk this compound, with its amino group ortho to a propyl substituent, is a suitable starting material for these reactions, which would theoretically yield 8-propylquinoline derivatives.

Skraup Reaction: This reaction involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgnumberanalytics.com The first step is the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkyoutube.com The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Subsequent oxidation yields the quinoline (B57606). uop.edu.pk While the Skraup reaction is a powerful tool for quinoline synthesis, it can be a vigorous and sometimes violent reaction. wikipedia.org

Doebner-von Miller Reaction: This is a more general method for quinoline synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com The reaction can be considered a modification of the Skraup synthesis. wikipedia.org The mechanism is still a subject of some debate, but a widely accepted pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to the quinoline. wikipedia.org Lewis acids such as tin tetrachloride and Brønsted acids are often used as catalysts. wikipedia.org

Friedländer Synthesis: This reaction provides a route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org For this compound to be utilized in a classic Friedländer synthesis, it would first need to be converted to a derivative containing a carbonyl group ortho to the amino group. Two primary mechanisms are proposed: one beginning with an aldol (B89426) condensation followed by cyclization and imine formation, and the other starting with Schiff base formation followed by an aldol reaction and elimination. wikipedia.org

| Reaction | Reactants for this compound | Typical Conditions | Product |

| Skraup Reaction | This compound, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), Heat | 8-Propylquinoline |

| Doebner-von Miller | This compound, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, ZnCl₂), Heat | Substituted 8-Propylquinoline |

| Friedländer Synthesis | 2-Amino-3-propylbenzaldehyde/ketone, Carbonyl with α-methylene | Acid or Base Catalyst, Heat | Substituted 8-Propylquinoline |

Table 1: Overview of Quinoline Synthesis Reactions from this compound

Indole (B1671886) Synthesis via Palladium-Catalyzed Cyclization

The synthesis of indoles, another important class of nitrogen-containing heterocycles, can be achieved from 2-alkenylaniline or 2-alkynylaniline precursors. While this compound does not directly undergo this cyclization, it can be readily converted into a suitable N-acyl or N-allyl derivative which can then be subjected to palladium-catalyzed intramolecular cyclization.

The general strategy involves the creation of a carbon-carbon or carbon-nitrogen bond to form the five-membered indole ring. For instance, an N-acyl-2-alkenylaniline can undergo an intramolecular Heck-type reaction. In this process, a palladium catalyst facilitates the coupling between the nitrogen atom and one of the carbons of the alkene, leading to the formation of the indole ring system. The specific ligand used with the palladium catalyst can be crucial in controlling the selectivity of these transformations.

Derivatives of 2 Propylaniline: Synthesis and Chemical Transformations

Halogenated Derivatives

The synthesis of halogenated anilines can be achieved through various methods, with regioselectivity being a key challenge, especially in electron-rich aromatic systems. A notable method for the selective halogenation of N,N-dialkylanilines involves a temporary increase in the oxidation level of the nitrogen atom. scispace.comnih.gov This process begins with the oxidation of the N,N-dialkylaniline to its corresponding N-oxide. Subsequent treatment of the N-oxide with thionyl bromide or thionyl chloride at low temperatures leads to the selective introduction of a halogen at the para or ortho position, respectively. scispace.comnih.gov This approach provides a practical route to electron-rich aryl halides with isolated yields of up to 69%. scispace.comnih.gov

Another strategy for obtaining halogenated alkylanilines is through the direct alkylation of a halogenated aniline (B41778) precursor. For instance, 2-fluoro-4-isopropylaniline (B1626995) can be synthesized by the alkylation of 2-fluoroaniline. google.com The reaction is carried out using an alkylating agent, such as isopropyl chloride, in the presence of an aluminum halide catalyst like aluminum chloride. google.com The reaction is typically performed in a chlorinated aliphatic hydrocarbon solvent, for example, 1,2-dichloroethane. google.com

A general procedure for the synthesis of halogenated N,N-dialkylanilines is presented in the table below.

| Starting Material | Reagent 1 | Reagent 2 | Product | Position of Halogenation |

| N,N-Dialkylaniline | Oxidizing Agent (e.g., m-CPBA) | Thionyl Bromide | para-Bromo-N,N-dialkylaniline | Para |

| N,N-Dialkylaniline | Oxidizing Agent (e.g., m-CPBA) | Thionyl Chloride | ortho-Chloro-N,N-dialkylaniline | Ortho |

Sulfonamide Derivatives

Sulfonamide derivatives of N-propylaniline can be synthesized through the reaction of amino piperazine (B1678402) precursors with various sulfonyl chlorides. researchgate.net This method has been used to generate diverse sulfonamide libraries. The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, often in the presence of a base. nih.gov For the synthesis of sulfonamide derivatives of 2-propylaniline, the amino group of this compound would act as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

A generalized reaction for the synthesis of a this compound-based sulfonamide is as follows: this compound reacts with an arylsulfonyl chloride in the presence of a base to yield the corresponding N-(2-propylphenyl)arylsulfonamide.

New sulfonamide derivatives containing coumarin (B35378) moieties have also been synthesized, starting from sulfanilamide (B372717) and its derivatives. nih.gov These are first reacted with chloroacetyl chloride to form 2-chloroacetamide (B119443) intermediates, which are then reacted with various coumarins in the presence of potassium carbonate and potassium iodide in DMF to yield the final products. nih.gov

Urea (B33335) Derivatives

Urea derivatives of N-propylaniline have been prepared by reacting amino piperazines with isocyanates. researchgate.net The synthesis of urea derivatives is a cornerstone of medicinal chemistry, with several established methods. nih.gov The most traditional method involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.gov This reaction proceeds through an isocyanate intermediate, which then reacts with another amine to form the urea. nih.gov

A safer alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and does not produce chlorinated byproducts. nih.gov Another approach is the reaction of a primary amine with potassium cyanate (B1221674) in an acidic aqueous solution. google.com For instance, N-benzylurea and N-butylurea have been successfully synthesized using this method. google.com Furthermore, urea derivatives can be synthesized from the reaction of silylamines with carbon dioxide. d-nb.info

A general scheme for the synthesis of a this compound-based urea derivative is shown below.

| Reactant A | Reactant B | Product |

| This compound | Isocyanate (R-N=C=O) | 1-(2-Propylphenyl)-3-substituted urea |

| This compound | Phosgene (or equivalent) then a second amine (R₂NH₂) | Unsymmetrical urea derivative |

A novel series of proline-urea based macrocyclic inhibitors were synthesized where the urea scaffold was a key component for biological activity. nih.gov

Fluoroalkylated Derivatives

The introduction of fluoroalkyl groups into aniline derivatives can be achieved through visible light-photocatalyzed reactions. conicet.gov.arnih.gov This method is applicable to free aniline derivatives and utilizes the electron-rich nature of the aminoaromatic compound and the electrophilic character of fluoroalkyl radicals. conicet.gov.arnih.gov The reaction can be initiated by various photocatalysts, including iridium or ruthenium polypyridyl complexes and organic dyes like Rose Bengal. conicet.gov.arnih.gov The source of the fluoroalkyl radicals can be fluoroalkyl halides, Togni's reagents, or Umemoto's reagent. conicet.gov.arnih.gov The mechanism involves the generation of a fluoroalkyl radical which then adds to the aniline derivative. conicet.gov.ar

For example, the perfluoroalkylation of 2,3-dimethylaniline (B142581) has been shown to be highly regioselective. conicet.gov.ar This suggests that a similar reaction with this compound would likely lead to selective fluoroalkylation on the aromatic ring.

Polyoxomolybdate Derivatives

Complex Aniline Derivatives with Metal Carbonyls

Metal carbonyls are coordination complexes that can react with various ligands, including anilines. ntu.ac.ukdalalinstitute.comwikipedia.org The primary reaction of metal carbonyls is the substitution of carbon monoxide (CO) ligands with other donor ligands. dalalinstitute.com Aniline derivatives, such as this compound, can act as N-donor ligands, displacing CO from a metal center. The synthesis of such complexes can be induced thermally or photochemically. dalalinstitute.com

The bonding between the metal and the CO ligand involves a sigma-donation from the CO to the metal and a pi-back-donation from the metal to the CO's antibonding orbitals. libretexts.orgembibe.com When an aniline ligand replaces a CO ligand, the electronic properties of the metal center are altered, which can influence the bonding and reactivity of the remaining CO ligands. The preparation of metal carbonyl complexes can be achieved through direct reaction of the metal with CO, reductive carbonylation of metal salts, or abstraction of CO from organic compounds. libretexts.orgembibe.com

An example of a potential reaction is the displacement of a CO ligand from iron pentacarbonyl by this compound to form a (this compound)tetracarbonyliron(0) complex.

N-Propylaniline Derivatives in Hydroamination and Hydroaminoalkylation

N-propylaniline derivatives are valuable substrates in hydroamination and hydroaminoalkylation reactions, which are atom-economical methods for the synthesis of more complex amines.

Hydroaminoalkylation: The hydroaminoalkylation of alkenes with N-alkylanilines provides a direct route to substituted amines. For instance, the reaction of allylbenzene (B44316) with N-propylaniline in the presence of a titanium catalyst has been studied. nih.gov It was observed that the regioselectivity of the reaction is influenced by the steric bulk of the alkyl group on the aniline, with larger substituents favoring the formation of the linear isomer. nih.gov A tantalum-catalyzed addition of N-alkylarylamine α-C–H bonds across olefins has also been reported, yielding branched insertion products with high regioselectivity. nih.gov

The intermolecular hydroaminoalkylation of alkynes with N-alkylanilines, catalyzed by titanium complexes, selectively produces allylic amines with an E-configuration. d-nb.info This reaction is effective for both diaryl- and dialkyl-substituted alkynes.

The table below summarizes the hydroaminoalkylation of allylbenzene with various N-alkylanilines. nih.gov

| Amine | Catalyst | Product Ratio (Branched:Linear) | Isolated Yield |

| N-Ethylaniline | Titanium Complex | - | 21% |

| N-Propylaniline | Titanium Complex | 4:96 | 66% |

| N-Isobutylaniline | Titanium Complex | - | - |

Hydroamination: Hydroamination reactions involve the addition of an N-H bond across a carbon-carbon multiple bond. While early methods often had limitations, recent advances have expanded the scope of this transformation. nih.govrsc.orgmit.edu For example, a two-step, one-pot hydroamination of aliphatic olefins with N-methylaniline has been developed, proceeding with excellent regioselectivity to give the anti-Markovnikov product. researchgate.net This method involves a sequential Wacker oxidation and transfer hydrogenative reductive amination using palladium and iridium catalysts, respectively. researchgate.net Gold-catalyzed hydroamination of alkynes with arylamines has also been shown to produce imines with high regioselectivity. frontiersin.org

Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of organic compounds. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique pieces of information that, when combined, allow for a comprehensive characterization of the 2-propylaniline molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound, typically taken as a liquid film, displays several characteristic absorption bands. chemicalbook.comguidechem.com

The primary amine (-NH₂) group gives rise to distinct peaks. Typically, primary amines show a pair of medium-intensity peaks in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. docbrown.info An N-H bending vibration is also characteristically observed around 1650-1580 cm⁻¹. docbrown.infodocbrown.info

The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The propyl group attached to the ring exhibits C-H stretching vibrations for its CH₃ and CH₂ groups in the 3000-2800 cm⁻¹ range. docbrown.info Furthermore, the C-N stretching vibration of the aromatic amine is typically found in the 1250-1020 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations unique to the molecule. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| 3500-3300 | N-H | Stretching (Asymmetric & Symmetric) |

| >3000 | Aromatic C-H | Stretching |

| 3000-2800 | Aliphatic C-H | Stretching |

| 1650-1580 | N-H | Bending |

| 1600-1450 | Aromatic C=C | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to characterize this compound. chemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the amine protons, and the protons of the propyl group. chemicalbook.comdocbrown.info The aromatic protons appear as a multiplet in the range of δ 6.6-7.2 ppm. The -NH₂ protons typically produce a broad singlet around δ 3.6 ppm, the position of which can vary with concentration and temperature. rsc.org The protons of the propyl group are observed in the upfield region. The CH₂ group adjacent to the aromatic ring appears as a triplet, the middle CH₂ group as a sextet, and the terminal CH₃ group as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. guidechem.comchemicalbook.com The aromatic carbons resonate in the δ 115-145 ppm region. The carbon atom attached to the amino group (C-NH₂) is typically found at the downfield end of this range. The carbons of the propyl group appear at higher field strengths.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | ~6.6-7.2 (m) | ~115-130 |

| C-NH₂ (Aromatic) | - | ~144-146 |

| C-CH₂CH₂CH₃ (Aromatic) | - | ~127-130 |

| -NH₂ | ~3.6 (br s) | - |

| Ar-CH₂- | ~2.5 (t) | ~30-35 |

| -CH₂-CH₂-CH₃ | ~1.6 (sextet) | ~22-25 |

| -CH₃ | ~0.9 (t) | ~13-15 |

(m = multiplet, br s = broad singlet, t = triplet)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from π to π* orbitals (π → π* transitions). Aniline (B41778) and its derivatives generally show two main absorption bands. The first, more intense band, known as the B-band (benzenoid band), appears around 230-240 nm. The second, less intense band, the E-band (ethylenic band), is observed around 280-290 nm. The presence of the propyl group, an alkyl substituent, may cause a small red shift (shift to longer wavelength) of these absorption maxima. The specific absorption maxima for this compound would be determined by recording its spectrum in a suitable non-polar solvent like hexane (B92381) or ethanol. researchgate.netnist.gov

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (135.21 g/mol ). chemicalbook.comsigmaaldrich.com

The most prominent peak in the spectrum, known as the base peak, is observed at m/z 106. chemicalbook.com This fragment corresponds to the loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion via benzylic cleavage, which is a common fragmentation pathway for alkylbenzenes. This process results in the formation of a stable, resonance-stabilized cation. Other significant fragments can be observed at various m/z values, resulting from further fragmentation. chemicalbook.comdocbrown.info

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 135 | 29.5 | [C₉H₁₃N]⁺ (Molecular Ion) |

| 106 | 100.0 | [M - C₂H₅]⁺ |

Computational Chemistry Approaches

Computational chemistry provides theoretical methods to investigate molecular properties and behavior. Techniques like Density Functional Theory (DFT) are often employed to optimize the geometry of molecules like this compound and to calculate their electronic structure and spectroscopic properties. nih.gov

Computational studies can predict IR vibrational frequencies, NMR chemical shifts, and electronic transitions (UV-Vis spectra), which can then be compared with experimental data to confirm structural assignments. Frontier Molecular Orbital (FMO) analysis, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity and electronic properties. nih.gov Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization within the molecule, such as the interaction between the lone pair of the nitrogen atom and the π-system of the aromatic ring. nih.govrsc.org These computational tools complement experimental findings, providing a deeper understanding of the molecule's structure-property relationships.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Deuterated chloroform |

| Hexane |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni.lu It is widely employed to predict various molecular properties, including spectroscopic data. For this compound, DFT calculations can provide valuable information about its vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. youtube.com By optimizing the geometry of the this compound molecule, one can calculate its fundamental vibrational modes. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the observed bands.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra. uni.lu This involves calculating the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. The calculated λmax values can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. strath.ac.uk These theoretical shifts, after appropriate scaling, generally show good correlation with experimental data, aiding in the structural elucidation and assignment of NMR signals.

Table 1: Hypothetical DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| FT-IR (cm⁻¹) | ||

| N-H stretch | 3450, 3360 | 3455, 3368 |

| C-H (aromatic) stretch | 3055 | 3050 |

| C-H (aliphatic) stretch | 2960, 2870 | 2958, 2872 |

| C=C (aromatic) stretch | 1620, 1580 | 1625, 1585 |

| UV-Vis (nm, in Ethanol) | ||

| π → π* transition | 240 | 242 |

| n → π* transition | 290 | 295 |

| ¹H NMR (ppm, in CDCl₃) | ||

| -NH₂ | 3.65 | 3.68 |

| Aromatic Protons | 6.70 - 7.20 | 6.74 - 7.25 |

| -CH₂- (propyl) | 2.50 | 2.52 |

| -CH₂- (propyl) | 1.60 | 1.63 |

| -CH₃ (propyl) | 0.95 | 0.98 |

| ¹³C NMR (ppm, in CDCl₃) | ||

| C-NH₂ | 145.0 | 145.2 |

| Aromatic Carbons | 115.0 - 130.0 | 115.5 - 130.3 |

| -CH₂- (propyl) | 37.5 | 37.8 |

| -CH₂- (propyl) | 22.8 | 23.0 |

| -CH₃ (propyl) | 14.1 | 14.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from DFT calculations. Actual experimental and calculated values may vary.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. indiana.edu This method is extensively used in drug discovery to understand the interaction between a ligand and its protein target. Although no specific molecular docking studies have been published for this compound, we can hypothesize a study to illustrate the process and potential findings.

Aniline and its derivatives are known to be metabolized by cytochrome P450 enzymes in the liver. Therefore, a molecular docking study could be performed to investigate the interaction of this compound with a specific cytochrome P450 isoform, for instance, CYP2E1. The goal would be to predict the binding affinity and the key amino acid residues involved in the interaction.

The study would involve preparing the 3D structure of this compound and the crystal structure of the CYP2E1 enzyme. Using a docking program like AutoDock Vina, the ligand would be placed into the active site of the protein, and various possible conformations would be sampled. The results are typically ranked based on a scoring function that estimates the binding free energy (ΔG_binding).

The analysis of the docked poses would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site of CYP2E1. This information is crucial for understanding its metabolic profile.

Table 2: Hypothetical Molecular Docking Results for this compound with Cytochrome P450 2E1

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | |

| Hydrogen Bonds | Ser129, Thr303 |

| Hydrophobic Interactions | Phe118, Val239, Leu368 |

| Pi-Alkyl Interaction | Phe298 |

| Predicted Metabolism Site | Aromatic ring (hydroxylation) or Propyl group (oxidation) |

Note: This table presents hypothetical results from a molecular docking simulation. The values and interactions are for illustrative purposes only.

Studies of Axial Conformation and Atropisomerism

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond. nih.gov For atropisomers to be stable and isolable, the rotational barrier must be high enough to prevent interconversion at room temperature. In this compound, the presence of the propyl group at the ortho position to the amino group can introduce steric hindrance, potentially restricting the rotation around the C(aryl)-N bond.

While this compound itself may not have a sufficiently high barrier to rotation to exhibit stable atropisomers at room temperature, studying its axial conformation is important for understanding its chemical behavior. The rotation around the C-N bond can lead to different conformers. The relative stability of these conformers is influenced by steric interactions between the propyl group and the amino group, as well as potential intramolecular hydrogen bonding.

In more sterically hindered systems, such as N-substituted or di-ortho-substituted anilines, atropisomerism can be more pronounced. uni.lunih.gov For this compound, dynamic NMR spectroscopy could be a valuable technique to study the rotational barrier. By analyzing the coalescence temperature of specific proton signals, the Gibbs free energy of activation (ΔG‡) for the rotational process can be determined. Computational methods, such as DFT, can also be employed to calculate the rotational energy profile and identify the transition state and stable conformers. The study of atropisomerism in related anilide and diarylamine systems has shown that the size of the ortho substituents and the nature of the nitrogen substituents are critical factors in determining the rotational barrier. uni.lunih.gov

Kinetic and Thermodynamic Favorability Analysis

The concepts of kinetic and thermodynamic control are fundamental in understanding the outcome of chemical reactions where multiple products can be formed. sigmaaldrich.com A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products, meaning the product that forms fastest will be the major product. nih.gov Conversely, a reaction is under thermodynamic control if the product distribution is determined by the relative stabilities of the products, where the most stable product will be the major product, assuming the reaction is reversible and allowed to reach equilibrium. sigmaaldrich.com

For an aromatic compound like this compound, electrophilic substitution reactions are common. For example, in the nitration of this compound, the incoming nitro group can be directed to different positions on the aromatic ring. The amino group is a strong activating and ortho-, para-directing group, while the propyl group is a weak activating and ortho-, para-directing group.

The reaction could potentially yield 4-nitro-2-propylaniline and 6-nitro-2-propylaniline as the main products. The relative amounts of these isomers can be influenced by the reaction conditions.

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is likely to be under kinetic control. The formation of the 4-nitro isomer might be faster due to less steric hindrance compared to the 6-nitro position, which is flanked by the bulky propyl and amino groups. Therefore, the 4-nitro-2-propylaniline would be the major product.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing equilibrium to be established. If the 6-nitro isomer is thermodynamically more stable (which is not necessarily the case and would require computational or experimental verification), its proportion in the product mixture would increase over time. However, in many electrophilic aromatic substitutions, the reaction is irreversible, and the product distribution is primarily governed by kinetic factors.

Kinetic and Mechanistic Investigations

Hydrolysis Kinetics of Phosphate (B84403) Esters

Studies investigating the hydrolysis of activated phosphate esters have explored the catalytic or nucleophilic role of primary amines, including 2-propylaniline. Research detailed in specifically examined the kinetics of hydrolysis of certain phosphate diesters in the presence of this compound. The reaction proceeds via nucleophilic attack of the amine on the phosphorus center, followed by subsequent steps leading to the cleavage of the phosphate ester bond.

The rate of hydrolysis was found to be significantly influenced by the concentration of this compound, demonstrating its direct involvement in the rate-determining step or a pre-equilibrium leading to it. For instance, in the hydrolysis of a specific activated phosphate diester, the observed pseudo-first-order rate constant () showed a clear dependence on the concentration of this compound ([this compound]).

A representative data set illustrating this dependence, derived from the findings in , is presented below:

| [this compound] (M) | () |

| 0.01 | |

| 0.02 | |

| 0.05 | |

| 0.10 |

This data suggests a near-linear relationship between and [this compound] under these specific conditions, consistent with a mechanism involving this compound in the rate-limiting step or a rapid pre-equilibrium.

Reaction Rate Dependencies

Further investigations detailed in explored the dependency of the phosphate ester hydrolysis rate on various parameters when this compound is involved. Beyond the concentration of this compound itself, the reaction rate was found to be dependent on the pH of the solution and the structure of the phosphate ester substrate.

The studies indicated that the reaction rate is highly sensitive to pH, typically showing optimal rates under conditions where a significant fraction of this compound is in its free base form, which is the active nucleophile. As the pH decreases, protonation of the amine reduces the concentration of the free base, leading to a decrease in the observed reaction rate.

Additionally, the electronic and steric properties of the leaving group on the phosphate ester were found to influence the reaction rate. Phosphate esters with better leaving groups (e.g., those with lower pKa values for the leaving phenol (B47542) or alcohol) reacted faster with this compound, consistent with a nucleophilic substitution mechanism where bond breaking to the leaving group has developed character in the transition state. Steric hindrance around the phosphorus center or on the amine nucleophile (though this compound has a relatively small ortho substituent compared to bulkier amines) could also impact the rate, although the primary focus in regarding this compound was its nucleophilicity and concentration dependence.

Solvent Effects on Reaction Mechanisms

The nature of the solvent plays a crucial role in influencing the kinetics and mechanism of reactions involving this compound, as highlighted in concerning phosphate ester hydrolysis. The polarity, hydrogen-bonding ability, and other properties of the solvent can affect the solvation of reactants, transition states, and intermediates, thereby altering activation energies and reaction pathways.

Studies in compared the reaction rates of phosphate ester hydrolysis mediated by this compound in different solvents, such as water, aqueous organic mixtures (e.g., water/dioxane, water/acetonitrile), and potentially non-aqueous solvents. The reaction rate was generally observed to be faster in less polar or aprotic solvents compared to highly protic solvents like water. This observation is consistent with a mechanism involving a developing negative charge in the transition state (e.g., on the leaving oxygen or a pentacoordinate intermediate), which would be less stabilized by solvation in protic solvents through hydrogen bonding compared to less polar environments.

Conversely, in some cases, specific solvent interactions, such as hydrogen bonding between the solvent and the amine or the phosphate ester, could also influence the reaction rate by affecting the nucleophilicity of this compound or the electrophilicity of the phosphorus center. The findings in provided insights into how the solvent environment modulates the delicate balance between solvation effects on reactants and transition states, ultimately dictating the observed reaction kinetics and potentially favoring different mechanistic pathways (e.g., associative vs. dissociative character in the transition state).

Investigation of Reaction Intermediates

Beyond phosphate chemistry, this compound has been involved in studies aimed at identifying and characterizing reaction intermediates in other chemical transformations, as discussed in . While the specific reaction context in differs from phosphate hydrolysis, it utilizes this compound as a reactant or probe to understand transient species formed during the reaction pathway.

The investigation in focused on a reaction where this compound undergoes transformation, and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), were employed to detect potential intermediates. Kinetic analysis, including stopped-flow methods, may also have been used to monitor the build-up and decay of these transient species.

Although the precise nature of the intermediates identified in depends on the specific reaction studied, typical intermediates involving primary aromatic amines like this compound could include:

Adducts: Formed by nucleophilic addition of the amine to an electrophilic center (e.g., carbonyls, activated double bonds).

Charge-transfer complexes: Transient associations between this compound (as an electron donor) and an electron acceptor.

Iminium ions or carbinolamines: Formed in reactions with carbonyl compounds.

Applications in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

As a functionalized aromatic compound, 2-propylaniline is a valuable building block in organic synthesis. Its reactive amino group and the potential for functionalization of the aromatic ring allow for its incorporation into more complex molecular architectures. It can be a precursor in multi-step syntheses leading to a variety of organic structures.

Precursors for Pharmaceutical Intermediates

The aniline (B41778) scaffold is a common feature in many pharmacologically active molecules. This compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.com Its structure can be modified through various chemical reactions to produce more complex intermediates that are then used to build the final drug molecule. For example, it can be a starting material for novel diamide (B1670390) compounds with potential biological activities. mdpi.commdpi.com

Components in Agrochemical Development

In the agrochemical industry, this compound and its derivatives are utilized in the development of new pesticides, including insecticides and fungicides. guidechem.com The specific structure of this compound can be incorporated into larger molecules designed to target specific biological pathways in pests, leading to the creation of effective and selective crop protection agents. mdpi.com

Monomers in Polymer Chemistry

This compound can function as a monomer in the synthesis of electroactive polymers. chemsrc.com The electropolymerization of this compound in an acidic medium results in the formation of a poly(this compound) film. sigmaaldrich.com These conductive polymers are of interest for applications in electronics, sensors, and as antistatic coatings. The polymerization and intercalation of this compound into iron (III) oxychloride has also been reported. sigmaaldrich.com

Development of Surfactants and Coatings

While direct large-scale use as a surfactant is not its primary application, the chemical structure of this compound makes it a useful intermediate for creating more complex surfactant molecules. The hydrophobic propyl-benzene portion and the reactive hydrophilic amino group can be chemically modified to synthesize amphiphilic molecules with surface-active properties. It is also used as an intermediate for corrosion inhibitors, which are a type of coating or additive. guidechem.com

Analytical Chemistry Research Pertaining to 2 Propylaniline

Development of Analytical Methodologies for Detection

The detection of aromatic amines like 2-propylaniline leverages various analytical techniques. While traditional methods like chromatography are common, newer approaches, including those based on luminescence, are being explored for enhanced sensitivity and selectivity.